molecular formula C7H9NO3S B1322965 3-(Hydroxymethyl)benzenesulfonamide CAS No. 220798-42-5

3-(Hydroxymethyl)benzenesulfonamide

Cat. No. B1322965
M. Wt: 187.22 g/mol
InChI Key: VKZQCTHCVNLLCL-UHFFFAOYSA-N
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Patent
US07271197B2

Procedure details

3-(Aminosulfonyl)benzoic acid (2.18 g) was stirred with ice-water cooling and under nitrogen while borane-THF complex (32.5 ml) was added dropwise over 15 min. After 2 h at 22° further borane-THF complex (16 ml) was added. After a further 2 h the mixture was cooled with ice-water and methanol (40 ml) was added dropwise. After 15 min 2M hydrochloric acid (90 ml) was added and the mixture was left to stand at 21° overnight. The solution was extracted 3 times with ethyl acetate and the organic layers were combined and washed twice with brine, dried (MgSO4) and concentrated. This solution was loaded onto a column of silica gel (200 g) and the column was run with ethyl acetate and then 10% methanol in ethyl acetate to give the title compound (1.595 g), LCMS RT=0.83 min.
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(=[O:4])=[O:3].Cl>CO>[OH:9][CH2:8][C:7]1[CH:6]=[C:5]([S:2]([NH2:1])(=[O:3])=[O:4])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
After 2 h at 22° further borane-THF complex (16 ml) was added
Duration
2 h
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
the mixture was left
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.595 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.